4-(furan-2-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
4-(FURAN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex heterocyclic compound that features a fused pyranoquinoline structure with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(FURAN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum’s acid, catalyzed by L-proline . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(FURAN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
4-(FURAN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(FURAN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline and its analogs share a similar core structure.
Furan Derivatives: Compounds containing the furan ring, such as furoquinolines, exhibit similar chemical properties
Uniqueness
4-(FURAN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is unique due to its fused ring system, which combines the properties of both quinoline and furan derivatives.
Properties
Molecular Formula |
C17H13NO4 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-(furan-2-yl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C17H13NO4/c1-18-12-6-3-2-5-10(12)16-15(17(18)20)11(9-14(19)22-16)13-7-4-8-21-13/h2-8,11H,9H2,1H3 |
InChI Key |
FNVXRIHDZUCYJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC=CO4 |
Origin of Product |
United States |
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